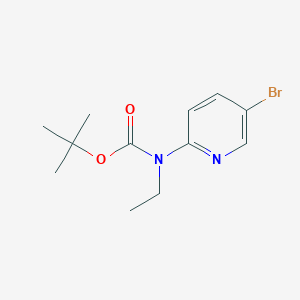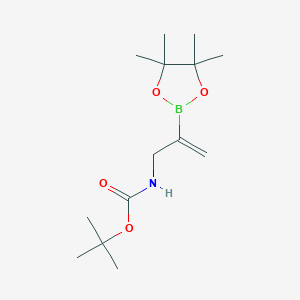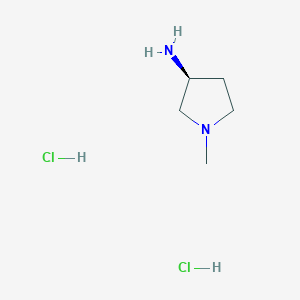![molecular formula C12H19NO4 B1374672 (1S,3R,4S)-2-(Tert-butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid CAS No. 486415-32-1](/img/structure/B1374672.png)
(1S,3R,4S)-2-(Tert-butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid
Overview
Description
(1S,3R,4S)-2-(Tert-butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid, or TBACA, is an organic compound that is used in a variety of scientific research applications. TBACA is a cyclic organic compound that is synthesized from tert-butyl alcohol and ethyl chloroformate, and it is a useful building block in organic synthesis. TBACA is a versatile compound that has many applications in organic synthesis, biochemistry, and pharmacology.
Scientific Research Applications
Synthesis and Characterization
- The compound has been used in the synthesis of glutamic acid analogs, demonstrating its utility in producing complex amino acids (Hart & Rapoport, 1999). These analogs are significant for peptide research and drug design.
Applications in Medicinal Chemistry
- This chemical has been instrumental in the development of novel synthetic pathways for various amino acids and peptidomimetics, crucial for medicinal chemistry applications (Wang Gan et al., 2013). These pathways offer potential routes for creating new pharmaceutical compounds.
Advancements in Synthetic Methods
- Researchers have developed methods for synthesizing all four stereoisomers of this compound, significantly enhancing the synthetic accessibility of these unnatural amino acids (Bakonyi et al., 2013). This achievement opens up new possibilities for exploring different biological activities associated with each isomer.
Enantiospecific Synthesis
- The compound has been utilized in the enantiospecific synthesis of azabicyclo[2.2.1]heptane derivatives, highlighting its role in producing optically pure compounds for chiral synthesis (Houghton et al., 1993). Such processes are crucial for the creation of enantiomerically pure drugs.
Generation of Peptidomimetics
- It serves as a foundation for the generation of peptidomimetics, aiding in the creation of conformational probes for biological studies (Campbell & Rapoport, 1996). These probes are essential for understanding peptide interactions in biological systems.
Contribution to the Synthesis of Epibatidine
- The compound's synthesis has contributed to the formal synthesis of (+)-epibatidine, an analgesic compound (Albertini et al., 1997). This highlights its role in the synthesis of complex natural products and pharmaceuticals.
Scalable Synthesis for Industrial Applications
- Improved scalable synthetic routes for this compound have been developed, making its large-scale production feasible (Maton et al., 2010). This is crucial for its commercial application in pharmaceutical manufacturing.
Revising Existing Synthesis Protocols
- The compound's synthesis has led to the revision of existing protocols, improving upon earlier methods for producing this cyclic proline analogue (Tararov et al., 2002). This refinement is important for the efficient production of similar compounds.
Role in Nicotinic Acetylcholine Receptor Binding Studies
- This compound has been used in the synthesis of epibatidine analogues, which are important for studying nicotinic acetylcholine receptor binding and antinociceptive properties (Carroll et al., 2001). Such studies are vital for developing new treatments for pain and neurological disorders.
properties
IUPAC Name |
(1S,3S,4R)-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.1]heptane-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO4/c1-12(2,3)17-11(16)13-8-5-4-7(6-8)9(13)10(14)15/h7-9H,4-6H2,1-3H3,(H,14,15)/t7-,8+,9+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFAMSTPTNRJBRG-VGMNWLOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCC(C2)C1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@H]2CC[C@H](C2)[C@H]1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S,3R,4S)-2-(Tert-butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid | |
CAS RN |
486415-32-1 | |
| Record name | rac-(1R,3R,4S)-2-[(tert-butoxy)carbonyl]-2-azabicyclo[2.2.1]heptane-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















![Methyl 3-[3-(trifluoromethyl)phenyl]propanoate](/img/structure/B1374612.png)